![molecular formula C33H68O3 B12544592 (2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL CAS No. 866417-39-2](/img/structure/B12544592.png)
(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL is a complex organic compound characterized by its unique structure, which includes two long alkyl chains attached to a glycerol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL typically involves the reaction of glycerol with 12-methyltetradecanol under specific conditions. The process may include the use of catalysts to facilitate the reaction and ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced technologies, such as ultrasonication-assisted synthesis, can improve yields and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes.
Biology: It is studied for its potential role in biological membranes and lipid metabolism.
Medicine: It is investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: It is used in the formulation of cosmetics, lubricants, and other industrial products.
Wirkmechanismus
The mechanism of action of (2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL involves its interaction with biological membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. The molecular targets and pathways involved include lipid metabolism enzymes and membrane receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other glycerol derivatives with long alkyl chains, such as:
- (2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL
- Oxymethylene ethers (OMEs) : These compounds have similar structural features and are used as alternative diesel fuels .
Uniqueness
This compound is unique due to its specific alkyl chain length and branching, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
866417-39-2 |
|---|---|
Molekularformel |
C33H68O3 |
Molekulargewicht |
512.9 g/mol |
IUPAC-Name |
(2S)-2,3-bis(12-methyltetradecoxy)propan-1-ol |
InChI |
InChI=1S/C33H68O3/c1-5-31(3)25-21-17-13-9-7-11-15-19-23-27-35-30-33(29-34)36-28-24-20-16-12-8-10-14-18-22-26-32(4)6-2/h31-34H,5-30H2,1-4H3/t31?,32?,33-/m0/s1 |
InChI-Schlüssel |
FHKTYFJBMRBCII-PJUZOBRJSA-N |
Isomerische SMILES |
CCC(C)CCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCC(C)CC |
Kanonische SMILES |
CCC(C)CCCCCCCCCCCOCC(CO)OCCCCCCCCCCCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12544511.png)
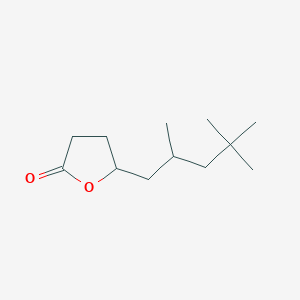
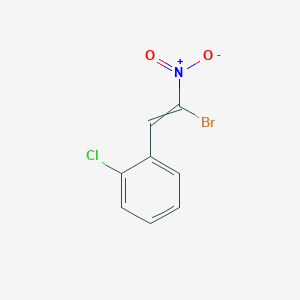
![[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone]](/img/structure/B12544523.png)
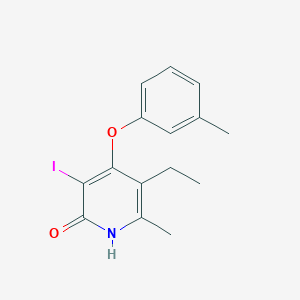
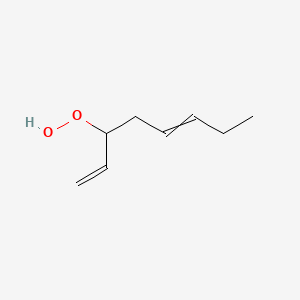
![Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate](/img/structure/B12544557.png)
![2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate](/img/structure/B12544560.png)
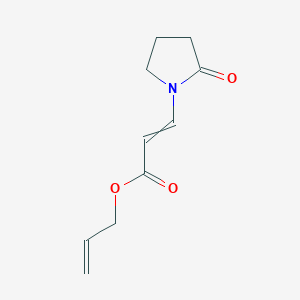

![1-[10-(9H-Carbazol-9-yl)decyl]-1'-methyl-4,4'-bipyridin-1-ium dichloride](/img/structure/B12544567.png)
![3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene](/img/structure/B12544569.png)


